molecular formula C19H21BrN4OS B4043436 10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B4043436
M. Wt: 433.4 g/mol
InChI Key: JGMCBJMVRNZPQS-UHFFFAOYSA-N
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Description

10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a useful research compound. Its molecular formula is C19H21BrN4OS and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10-bromo-6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is 432.06195 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including triazine and triazepine derivatives, are synthesized for their potential anti-tumor properties. For instance, the synthesis of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine led to the creation of novel triazine and triazepine derivatives with recorded antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (Badrey & Gomha, 2012).

Pharmacological Applications

Compounds with a benzoxazepine core have been developed as CCR5 antagonists, indicating their potential in treating conditions such as HIV. A practical synthesis method for such a compound suggests its viability for pharmaceutical development (Ikemoto et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of novel heterocycles, including triazine, tetrazole, and spiropyrimidine-thiadiazole derivatives, show significant antimicrobial activity against a range of bacteria and fungi. This underscores the importance of such compounds in developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).

Biological Activity Study

Research on benzazepine derivatives as potential dopaminergic activity agents further exemplifies the wide-ranging applications of these complex molecules in understanding and modulating biological pathways (Pfeiffer et al., 1982).

Properties

IUPAC Name

10-bromo-6-(4,6-dimethylcyclohex-3-en-1-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4OS/c1-10-4-6-13(11(2)8-10)17-21-15-7-5-12(20)9-14(15)16-18(25-17)22-19(26-3)24-23-16/h4-5,7,9,11,13,17,21H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMCBJMVRNZPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 4
Reactant of Route 4
10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 5
10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 6
10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

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